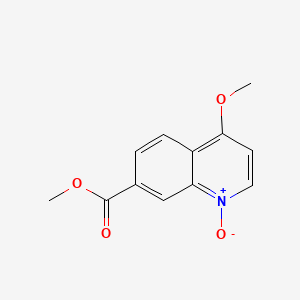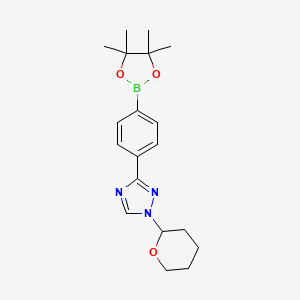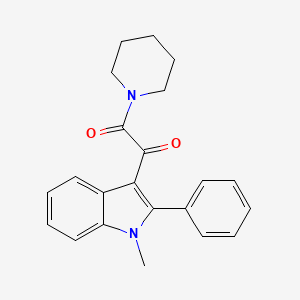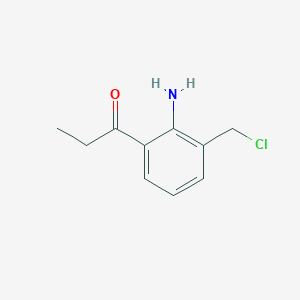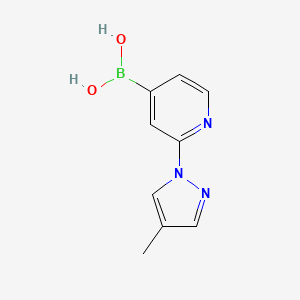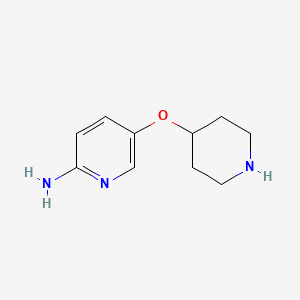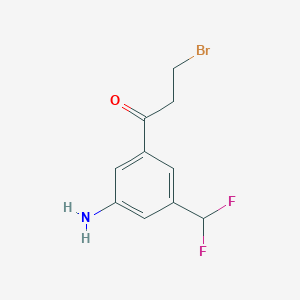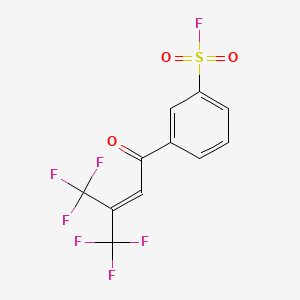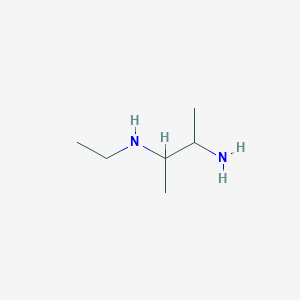
N~2~-Ethylbutane-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Ethylbutane-2,3-diamine is an organic compound with the molecular formula C6H16N2 It is a diamine, meaning it contains two amine groups (-NH~2~)
Preparation Methods
Synthetic Routes and Reaction Conditions: N2-Ethylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole using barium hydroxide . Another method includes the reduction of dimethylglyoxime with lithium aluminium hydride . The meso and d,l diastereomers can be separated by fractional crystallization of the hydrochlorides .
Industrial Production Methods: Industrial production of N2-Ethylbutane-2,3-diamine typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the desired isomer and the specific application.
Chemical Reactions Analysis
Types of Reactions: N2-Ethylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N~2~-Ethylbutane-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It plays a role in the study of enzyme inhibition, particularly with amine oxidases.
Medicine: Research is ongoing into its potential use in drug development, particularly as an enzyme inhibitor.
Industry: It is used in the synthesis of polymers and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism by which N2-Ethylbutane-2,3-diamine exerts its effects involves its interaction with molecular targets such as amine oxidases. It acts as an inhibitor, binding to the active site of the enzyme and preventing the oxidation of amines . This inhibition can affect various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
1,2-Diaminopropane: A chiral 1,2-diamine with similar coordination chemistry properties.
1,2-Diaminocyclohexane: Another 1,2-diamine that exists as three stereoisomers.
Uniqueness: N2-Ethylbutane-2,3-diamine is unique due to its specific structure, which allows for the formation of distinct stereoisomers. This structural uniqueness makes it particularly useful in stereochemistry studies and in the formation of specific metal complexes .
Properties
CAS No. |
100868-17-5 |
|---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
3-N-ethylbutane-2,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-4-8-6(3)5(2)7/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
LLGJLRPFCYMOGI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


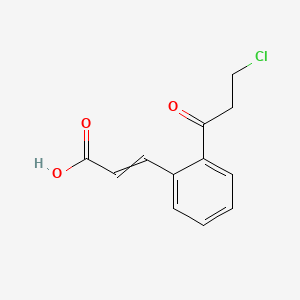


![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)
